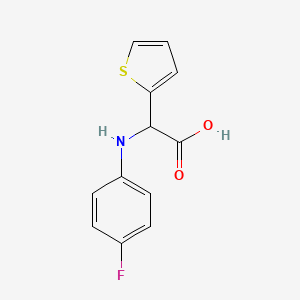
(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a 4-fluoro-phenylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluoro-phenylamino Group: This step involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with an amine group.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the thiophene ring.
Thiophene-2-acetic acid: Contains the thiophene ring and acetic acid moiety but lacks the fluorophenyl group.
4-Fluorophenibut: A GABA receptor agonist with a fluorophenyl group but different overall structure.
Uniqueness
(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is unique due to the combination of its fluorophenyl, thiophene, and acetic acid functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a thiophene ring, a fluoro-substituted phenyl group, and an acetic acid moiety. These characteristics suggest potential biological activities, particularly in anti-inflammatory and anticancer applications.
Structural Overview
The molecular structure of this compound can be described as follows:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Fluoro-substituted Phenyl Group : A phenyl ring with a fluorine atom, which can enhance biological activity.
- Acetic Acid Moiety : Contributes to the compound's solubility and reactivity.
Preliminary studies indicate that this compound may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. By inhibiting mPGES-1, the compound may reduce the production of prostaglandin E2 (PGE2), a mediator of inflammation and cancer progression .
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Anti-inflammatory Properties :
- Anticancer Potential :
- Enzyme Interaction Studies :
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Thiophen-2-yl)acetic Acid | Thiophene ring with acetic acid | Inhibitor of microsomal prostaglandin E synthase |
| 4-Fluorophenylacetic Acid | Fluorinated phenyl group with acetic acid | Potential anti-inflammatory properties |
| 3-(Thiophen-2-yl)propanoic Acid | Thiophene ring with propanoic acid | Similar anti-inflammatory activity |
The combination of a fluoro-substituted phenyl group with an amino functional group enhances its biological activity compared to other compounds lacking these specific substitutions.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies :
- Cell Line Experiments :
- Structure–Activity Relationship (SAR) :
Properties
Molecular Formula |
C12H10FNO2S |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H10FNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16) |
InChI Key |
CPHSMWSKMLJIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















